Compound X is a selective antagonist of the β3-adrenoceptor (β3-AR) []. β3-ARs are a subtype of beta-adrenergic receptors found in various tissues, including the bladder, adipose tissue, and the gastrointestinal tract []. These receptors play a role in regulating physiological processes like smooth muscle relaxation and energy expenditure [, ].
Compound X acts as a selective antagonist of β3-ARs []. It binds to these receptors, preventing the binding and activation by endogenous agonists like norepinephrine []. This blockade leads to the inhibition of downstream signaling pathways associated with β3-AR activation, ultimately leading to the observed biological effects [].
Compound X, specifically referred to as L748,337 in this study, was instrumental in understanding the role of β3-ARs in the rat micturition cycle []. By blocking β3-ARs, Compound X shortened the intervoid interval and decreased bladder compliance, suggesting the presence of a basal β3-AR-mediated sympathetic tone in regulating urine storage [].
Compound X was used alongside a β3-AR agonist in a study investigating different signaling pathways activated by these ligands in cells expressing human β3-ARs []. The study demonstrated that while the agonist activated both Gs and Gi proteins, leading to increased cAMP accumulation and MAPK phosphorylation, Compound X primarily activated Gi proteins, specifically impacting MAPK signaling []. This difference highlights the diverse signaling capabilities of β3-AR ligands and their potential for selective therapeutic targeting.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7